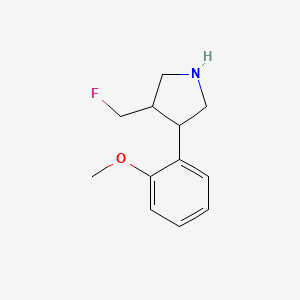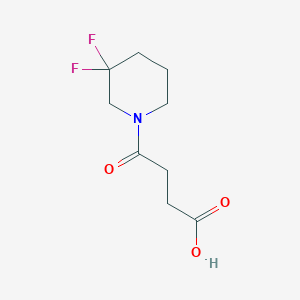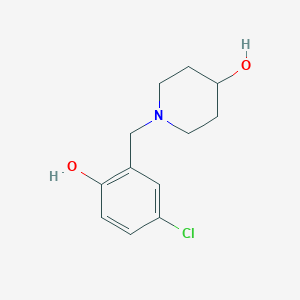
3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Potential Applications
Synthesis of Methoxylated Pyrrolinones : A study by Ghelfi et al. (2003) describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable for preparing agrochemicals and medicinal compounds. This process involves the rearrangement of chlorinated pyrrolidin-2-ones, potentially relevant to compounds like 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine.
Fluorescent Sensor for Metal Ions : Research by Darabi et al. (2016) developed a fluorophore with potential application in sensing metal ions like Cu2+ and Fe3+. The structure of this compound, which involves a methoxyphenyl group, suggests possible connections to the chemical structure of 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine in designing similar sensors.
Selective Chemosensor for Al(3+) Ions : A study by Maity & Govindaraju (2010) synthesized a pyrrolidine-based fluoroionophore as a selective sensor for aluminum ions. This research highlights the potential of pyrrolidine derivatives in sensing applications.
Synthesis of Antitubercular and Antibacterial Compounds : Bodige et al. (2019) worked on synthesizing pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives with significant antitubercular and antibacterial activities. This indicates the role of compounds similar to 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine in pharmaceutical research.
Docking and QSAR Studies for Kinase Inhibitors : In research by Caballero et al. (2011), docking studies of fluorine-containing compounds were conducted to study their potential as kinase inhibitors. This research could be relevant for understanding how modifications to the 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine structure might affect its biological activity.
Serotonin Receptor Study in Alzheimer's Disease : A study by Kepe et al. (2006) used a fluorine-containing compound to study serotonin receptors in Alzheimer's disease patients. This research suggests potential applications of 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine in neurology and psychiatry.
Propriétés
IUPAC Name |
3-(fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-12-5-3-2-4-10(12)11-8-14-7-9(11)6-13/h2-5,9,11,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAQCUYTAYKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)



![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)
![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)

![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)

![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)


![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)